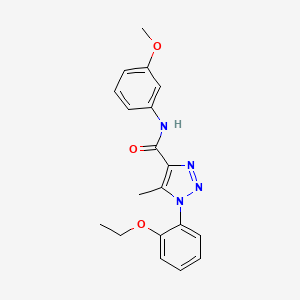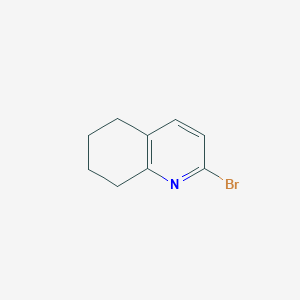
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes.
作用機序
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, while reducing the expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been shown to have a wide range of biochemical and physiological effects, including:
1. Increased fatty acid oxidation: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea activates the expression of genes involved in fatty acid oxidation, leading to increased energy expenditure and decreased fat storage.
2. Improved insulin sensitivity: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea enhances insulin signaling and glucose uptake in skeletal muscle and adipose tissue, improving glucose homeostasis.
3. Reduced inflammation: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues.
4. Increased endurance: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been reported to enhance endurance performance in animal models, possibly by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
実験室実験の利点と制限
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its well-characterized pharmacokinetics and pharmacodynamics. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise for its handling and administration.
将来の方向性
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea, including:
1. Clinical trials: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has not yet been approved for clinical use, but several clinical trials are currently underway to evaluate its safety and efficacy in various metabolic and cardiovascular diseases.
2. Combination therapies: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea may have synergistic effects when combined with other drugs targeting lipid and glucose metabolism, such as statins and metformin.
3. Novel applications: 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea may have potential applications in other diseases, such as cancer and neurodegenerative disorders, where PPARδ has been implicated in disease pathogenesis.
4. Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea on lipid and glucose metabolism, as well as its potential side effects and toxicity.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a synthetic compound with potential therapeutic applications in various metabolic and cardiovascular diseases. Its mechanism of action involves activation of PPARδ, leading to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. While its use in laboratory experiments is limited by its potential toxicity, several clinical trials are currently underway to evaluate its safety and efficacy in humans. Further research is needed to fully understand the molecular mechanisms underlying its effects and its potential applications in other diseases.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves several steps, starting with the reaction of 3,4-dichlorophenylisocyanate with 1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid to form the corresponding urea derivative. The intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has been the subject of extensive scientific research due to its potential therapeutic applications in various metabolic and cardiovascular diseases. Studies have shown that it can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation, among other effects.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-6-5-12(9-15(14)19)21-16(22)20-10-17(23)8-7-11-3-1-2-4-13(11)17/h1-6,9,23H,7-8,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUZCIFDRBQSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)


![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)
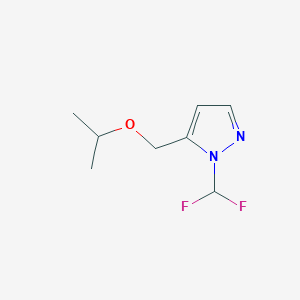
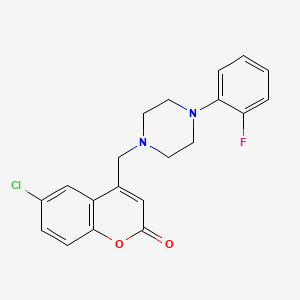
![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
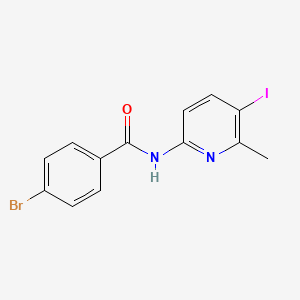
![6-{3-[(5-bromo-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-cyclopropylnicotinamide](/img/structure/B2880368.png)
